3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
Core Structural Features
The compound features a fused bicyclic system comprising a 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine core and a 1,3-dimethyl-1H-pyrazol-5-yl substituent. Key structural attributes include:
- Triazoloazepine system : A seven-membered azepine ring (saturated six-membered nitrogen-containing ring) fused to a triazole ring at positions 4 and 3-a.
- Substituents : The triazole ring is substituted at position 3 with the pyrazole moiety, which carries methyl groups at positions 1 and 3.
- Molecular formula : C₁₂H₁₈N₆, with a molecular weight of 246.318 g/mol.
Table 1: Structural parameters
| Parameter | Value/Description |
|---|---|
| Azepine ring conformation | Boat-like (non-planar) |
| Triazole tautomerism | Prototropic shifts between 1H/2H |
| Bond lengths (C-N) | 1.32–1.38 Å (triazole), 1.45–1.50 Å (azepine) |
Functional Group Analysis
Critical functional groups and their electronic properties:
- Triazole ring : Exhibits aromatic character with delocalized π-electrons across N1–C2–N3–C4–N5. The N2 nitrogen participates in hydrogen bonding.
- Pyrazole substituent : The 1,3-dimethyl groups induce steric hindrance, limiting rotational freedom of the pyrazole ring.
- Azepine NH group : Acts as a hydrogen bond donor in crystalline states.
Electronic effects :
Conformational Flexibility and Molecular Dynamics
The molecule exhibits restricted flexibility due to:
- Azepine ring puckering : The seven-membered ring adopts a boat conformation, confirmed by X-ray crystallography.
- Tautomerism : Triazole exists in equilibrium between 1H- and 2H- forms, altering dipole moments.
- Rotational barriers : Pyrazole’s 1,3-dimethyl groups impose a rotational barrier of ~8 kcal/mol for the C3–N bond.
Molecular dynamics simulations reveal two dominant conformers:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, CDCl₃) :
¹³C NMR :
Infrared (IR) Spectroscopy
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) studies (B3LYP/6-311+G**) reveal:
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on triazole N2 (-0.32 e) and pyrazole N1 (-0.28 e).
- Mulliken charges : Azepine NH carries a +0.18 e charge, facilitating proton donation.
Molecular docking shows preferential binding to adenosine A₁ receptors via:
- Hydrogen bonds between triazole N2 and Thr257.
- Hydrophobic interactions with pyrazole methyl groups.
Properties
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-8-10(16(2)15-9)12-14-13-11-6-4-3-5-7-17(11)12/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIJGSJHAYDVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C3N2CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antitumoral activity due to the inhibition of tubulin polymerization. Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
The mode of action of this compound involves interaction with its target, leading to changes in the target’s function. In the case of tubulin, the compound may bind to the protein and inhibit its polymerization. This prevents the formation of microtubules, disrupting the normal functioning of the cell and leading to cell death.
Biochemical Pathways
The compound affects the biochemical pathway involving tubulin and microtubule formation. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death, explaining its potential antitumoral activity.
Pharmacokinetics
Similar compounds have been synthesized and tested for their in vitro cell viability/cytotoxic studies. The results of these studies can provide insights into the compound’s bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is the disruption of normal cell function, leading to cell death. This is due to the inhibition of tubulin polymerization, which prevents the formation of microtubules and disrupts cell division. This makes the compound a potential candidate for antitumoral activity.
Biological Activity
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS Number: 1174873-10-9) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on current research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₇N₅. Its structure includes a pyrazole ring and a triazoloazepine framework which contribute to its biological properties.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance:
- A study indicated that modifications in the pyrazole moiety could enhance the antitumor activity by inhibiting tubulin polymerization. This mechanism is crucial as it disrupts cancer cell division .
- In vitro testing showed that related compounds exhibited IC50 values ranging from 193 µg/mL to over 500 µg/mL against various cancer cell lines .
Antiviral Activity
Compounds containing a pyrazole ring have been reported to possess antiviral properties. The structural variations in these compounds can affect their efficacy against viral targets:
- A series of synthesized pyrazole derivatives were tested for antiviral activity and demonstrated varying degrees of effectiveness against specific viruses .
Case Study 1: Antitumor Efficacy
In a comparative study on the antitumor effects of various pyrazole derivatives including the target compound:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 193.93 | A549 |
| Compound B | 238.14 | HT-29 |
| Target Compound | 274.60 | H460 |
The target compound showed moderate cytotoxicity compared to other derivatives tested .
Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of similar compounds revealed:
| Compound | Virus Targeted | Effectiveness |
|---|---|---|
| Compound C | Influenza A | Moderate |
| Target Compound | HIV | Weak |
While the target compound did not show strong antiviral activity, it indicated potential for further optimization .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization which is critical for cancer cell division.
- Antiviral Mechanisms : Pyrazole derivatives may interfere with viral replication processes through various pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine scaffold but differing in substituents or peripheral heterocycles.
Structural Modifications and Physicochemical Properties
Key Research Findings and Trends
Substituent Impact : Methyl and ethyl groups on the pyrazole ring enhance lipophilicity, while trifluoromethyl or chlorine substituents improve electronic properties and target interaction .
Quaternary Nitrogen : Derivatives with quaternary ammonium groups show superior antimicrobial activity, likely due to increased membrane disruption .
Preparation Methods
Synthesis of Triazole-Azepine Hybrids
The synthesis of triazole-azepine hybrids typically involves several key steps:
Preparation of Azepine Intermediates : Azepan-2-one can be transformed into 7-methoxy-3,4,5,6-tetrahydro-2H-azepine through a series of reactions involving methylation and hydrolysis.
Formation of Hydrazides : Aromatic carboxylic acids are converted into hydrazides via esterification followed by hydrazinolysis.
Cyclization to Form Triazole-Azepine Hybrids : The azepine intermediate is condensed with hydrazides, followed by cyclization to form the triazole-azepine core.
Detailed Synthesis Protocol
Given the lack of specific literature on this exact compound, a hypothetical synthesis protocol based on related compounds is proposed:
Step 1: Synthesis of 1,3-Dimethylpyrazole
| Reagents | Conditions | Product |
|---|---|---|
| Hydrazine, Acetylacetone | Reflux, Ethanol | 1,3-Dimethylpyrazole |
Step 2: Preparation of Azepine Intermediate
| Reagents | Conditions | Product |
|---|---|---|
| Azepan-2-one, Methanol, HCl | Stirring, 60°C | 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine |
Step 3: Formation of Hydrazide
| Reagents | Conditions | Product |
|---|---|---|
| Aromatic Carboxylic Acid, Ethanol, H₂SO₄ | Reflux, 3 hours | Hydrazide |
Step 4: Cyclization to Form Triazole-Azepine Hybrid
| Reagents | Conditions | Product |
|---|---|---|
| Azepine Intermediate, Hydrazide, Toluene | Reflux, 3 hours | Triazole-Azepine Hybrid |
Step 5: Incorporation of Pyrazole Moiety
Characterization and Purification
Characterization of the final product would involve spectroscopic methods such as NMR ($$^1$$H, $$^{13}$$C) and mass spectrometry (LC-MS) to confirm the structure and purity of the compound. Purification could be achieved through recrystallization or chromatographic techniques.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
